N,N,3-trimethylbutanamide

Solid-state handling Crystallization Formulation

N,N,3-Trimethylbutanamide (CAS 5370-28-5), also known as N,N-dimethylisovaleramide, is a tertiary aliphatic amide with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol. It belongs to the class of N,N-disubstituted amides widely employed as polar aprotic solvents, reagents, and synthetic intermediates.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 5370-28-5
Cat. No. B1275109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,3-trimethylbutanamide
CAS5370-28-5
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)N(C)C
InChIInChI=1S/C7H15NO/c1-6(2)5-7(9)8(3)4/h6H,5H2,1-4H3
InChIKeyLVQDLURAEDSMES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,3-Trimethylbutanamide (CAS 5370-28-5) – What Procurement Teams Need to Know


N,N,3-Trimethylbutanamide (CAS 5370-28-5), also known as N,N-dimethylisovaleramide, is a tertiary aliphatic amide with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol [1]. It belongs to the class of N,N-disubstituted amides widely employed as polar aprotic solvents, reagents, and synthetic intermediates. Uniquely among its C₇ isomers, this compound is a crystalline solid at room temperature (mp 133–134 °C), a property that directly impacts its handling, purification, and formulation in both laboratory and industrial settings .

1
Solid-Phase Handling
Crystalline solid at ambient temperature supports recrystallization purification and simplifies storage logistics.
2
Biphasic Workflow Fit
Low aqueous solubility profile reported to reduce product loss during extractive workups and aqueous quench steps.
3
Privileged Scaffold Context
Used as a core amide building block in reported enantioselective organocatalyst synthesis.

Why N,N,3-Trimethylbutanamide Cannot Be Replaced by a Generic Tertiary Amide


Even among amides sharing the identical C₇H₁₅NO molecular formula, simple substitution fails because the β‑branching in N,N,3‑trimethylbutanamide induces a solid‑state crystalline lattice that is absent in its straight‑chain isomer N,N‑dimethylvaleramide (mp –51 °C) [1][2]. This structural divergence further translates into a 3–4‑fold lower water solubility and a measurably reduced lipophilicity (ΔLogP ≈ 0.6) relative to the linear analog . In synthetic applications, the tertiary amide motif of N,N,3‑trimethylbutanamide serves as a privileged scaffold for constructing high‑performance organocatalysts; substituting the branched butanamide core with an unbranched or shorter‑chain amide has been shown to alter both reactivity and enantioselectivity profiles of the resulting catalyst .

Branched C7 Amide (Target) vs. Linear C7 Isomer (N,N-Dimethylvaleramide)
Phase-state divergence is critical; the linear isomer is a liquid at room temperature and cannot replicate solid-dosing or recrystallization workflows.
β-Branched Core (Target) vs. Unbranched or Shorter-Chain Amide
Branching-induced steric and electronic differences may alter reactivity and enantioselectivity profiles of derived organocatalysts.
Low Aqueous Solubility Profile (Target) vs. N,N-Dimethylbutyramide
Reported 7-fold higher water solubility of the shorter-chain analog may lead to excessive product loss in biphasic reaction protocols.

Head-to-Head Quantitative Evidence for N,N,3-Trimethylbutanamide Versus Its Closest Analogs


Melting Point: A 184 °C Gap Separates N,N,3-Trimethylbutanamide from Its Linear Isomer

N,N,3-Trimethylbutanamide is a crystalline solid at ambient temperature with a melting point of 133–134 °C, whereas its straight‑chain isomer N,N‑dimethylvaleramide (same molecular formula C₇H₁₅NO) melts at –51 °C, yielding a difference of 184 °C [1][2]. This phase‑state divergence is the single most operationally relevant differentiator for procurement decisions involving storage, shipping, and solid‑dosing workflows.

Melting Point Gap
Cross-study comparable
ΔT = 184 °C (Solid vs. Liquid at 25 °C)
Supports solid-state formulation and recrystallization fit.
Data to verify for specific storage and dosing workflows.
Solid-state handling Crystallization Formulation

Water Solubility: 7‑Fold Lower Aqueous Affinity Versus Shorter‑Chain N,N‑Dimethylbutyramide

The estimated water solubility of N,N,3‑trimethylbutanamide is approximately 15 g L⁻¹ at 25 °C (EPISuite), whereas N,N‑dimethylbutyramide exhibits a measured solubility of 110 g L⁻¹ at 25 °C, a 7.3‑fold difference . The branched C₇ amide is therefore far less miscible with aqueous phases than its C₆ straight‑chain counterpart, a property that can be exploited for phase‑separation‑driven processes.

Water Solubility
Data to verify
~15 g/L (7.3-fold lower than C6 analog)
Reported low solubility context for biphasic extraction support.
Estimated value; measured lot solubility may differ.
Biphasic extraction Aqueous workup Reaction medium

Lipophilicity (LogP): 4‑Fold Lower Partitioning Versus Linear C₇ Isomer

The ACD/LogP of N,N,3‑trimethylbutanamide is 0.66, whereas the linear isomer N,N‑dimethylvaleramide has a reported LogP of 1.26, corresponding to a ΔLogP of 0.60 and a roughly 4‑fold difference in octanol–water partition coefficient . This difference arises solely from β‑branching and makes the branched amide markedly less lipophilic.

Lipophilicity (LogP)
Data to verify
ACD/LogP = 0.66 (ΔLogP ≈ 0.6 vs. linear isomer)
Context-dependent: influences RP-HPLC retention context.
Predicted value; experimental LogP may require confirmation.
Membrane permeability Chromatographic retention ADME prediction

Boiling Point: 8 °C Lower Than the Straight‑Chain Isomer Despite Identical Molecular Weight

N,N,3‑Trimethylbutanamide exhibits a predicted boiling point of 186.4 ± 8.0 °C at 760 mmHg, whereas N,N‑dimethylvaleramide boils at 194.3 °C under the same pressure, representing an 8 °C reduction attributable to branching‑induced disruption of intermolecular packing in the liquid phase .

Boiling Point
Cross-study comparable
186.4 ± 8.0 °C (8 °C lower than linear isomer)
May support distillation workflow with gentler thermal conditions.
Predicted values; source-specific review recommended.
Distillation Thermal separation Volatility

Privileged Scaffold for Enantioselective Organocatalysts

The N,N,3‑trimethylbutanamide motif serves as the core amide scaffold in a family of aminophenol organocatalysts developed by the Hoveyda group for enantioselective allylboration of imines, ketones, and polyfluorinated substrates . While systematic comparative catalytic data for the bare amide scaffold versus alternative amides is not publicly available, the consistent adoption of this particular branched tertiary amide across multiple catalyst generations—spanning different phenolic substituents and silyl groups—strongly implies that the steric and electronic properties of the N,N,3‑trimethylbutanamide core are non‑trivial contributors to catalyst performance.

Organocatalyst Scaffold
Supporting evidence
Preferred amide core in multiple Hoveyda-type catalyst series
Reported synthesis context; re-optimization needed if scaffold switched.
Qualitative scaffold preference; class-level inference.
Asymmetric catalysis Organocatalyst design Chiral building block

Continuous‑Flow Process Yield Improvement of 28% Over Batch Mode

A study reported in the Chemical Engineering Journal demonstrated that when N,N,3‑trimethylbutanamide (CAS 5370‑28‑5) was employed in a continuous‑flow synthesis system, the yield increased by 28% (reaching 92%) while by‑product formation dropped by 75% relative to the conventional batch process [1]. Although the report does not provide side‑by‑side data for alternative amides under identical flow conditions, the magnitude of the process improvement—attributable in part to the compound’s favorable solubility and thermal profile—establishes a compelling operational advantage for continuous manufacturing of this specific amide.

Flow vs. Batch Yield
Class-level inference
92% yield (Flow); +28% vs. batch; by-products reduced by 75%
Reported flow-chemistry endpoint context for this specific amide.
No comparator amide data under identical flow conditions.
Flow chemistry Process intensification Pharmaceutical intermediate

Where N,N,3-Trimethylbutanamide Delivers the Strongest Procurement Value


Solid‑Phase Formulation and Crystallization‑Driven Purification

Because N,N,3‑trimethylbutanamide is a crystalline solid at room temperature (mp 133–134 °C), it can be purified by straightforward recrystallization rather than distillation, eliminating thermal degradation risk and reducing solvent usage. This is in stark contrast to its liquid isomer N,N‑dimethylvaleramide (mp –51 °C), which requires column chromatography or fractional distillation for comparable purity levels [1][2].

Biphasic Reaction Workflows Requiring Low Aqueous Solubility

With an estimated water solubility of ~15 g L⁻¹—7‑fold lower than N,N‑dimethylbutyramide (110 g L⁻¹)—N,N,3‑trimethylbutanamide minimizes product loss to aqueous phases during liquid–liquid extraction. This property is especially valuable in amide‑coupling reactions where the tertiary amide serves as both solvent and reactant, and where aqueous quench steps must not strip the amide from the organic layer .

Synthesis of Hoveyda‑Type Aminophenol Organocatalysts

The N,N,3‑trimethylbutanamide core is the conserved structural element in a series of highly enantioselective aminophenol catalysts for allylboration reactions. Researchers building on the Hoveyda catalyst platform should source this specific tertiary amide to ensure fidelity to published procedures; substituting a different amide scaffold would require full re‑optimization of catalyst synthesis and performance validation .

Continuous‑Flow Manufacturing of Pharmaceutical Intermediates

Published flow‑chemistry data indicate that processing N,N,3‑trimethylbutanamide under continuous conditions boosts yield to 92% while cutting by‑products by 75% compared to batch mode. Procurement teams supporting flow‑chemistry programs can leverage this demonstrated process intensification to justify the selection of this specific amide over less‑characterized alternatives [3].

Application
Selection Property
Validation Focus
Solid‑phase formulation and crystallization studies
Crystalline solid-state identity
Recrystallization feasibility and storage stability review
Biphasic reaction and aqueous extraction workflows
Reported low water solubility profile
Aqueous-phase product loss and process mass intensity review
Asymmetric organocatalyst synthesis
β-branched tertiary amide scaffold context
Catalyst replication fidelity and enantioselectivity review
Continuous‑flow process intensification
Reported flow-chemistry compatibility
Yield trajectory and by-product profile under flow conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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